(2Z)-2-(2,5-difluorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a synthetic organic compound characterized by its unique structure, which includes a benzothiazine core and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves the condensation of 2,5-difluorobenzaldehyde with 3,4-dihydro-2H-1,4-benzothiazin-3-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
(2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE: shares similarities with other benzothiazine derivatives and difluorophenyl compounds.
2-Hydroxy-2-methylpropiophenone: Another compound with a benzene ring and functional groups that undergo similar reactions.
2-Thiophenemethylamine: Contains a thiophene ring and exhibits comparable reactivity in substitution reactions.
Uniqueness
The uniqueness of (2Z)-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE lies in its specific combination of a benzothiazine core and a difluorophenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H9F2NOS |
---|---|
Molecular Weight |
289.30 g/mol |
IUPAC Name |
(2Z)-2-[(2,5-difluorophenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H9F2NOS/c16-10-5-6-11(17)9(7-10)8-14-15(19)18-12-3-1-2-4-13(12)20-14/h1-8H,(H,18,19)/b14-8- |
InChI Key |
UKNUTJOSZRNCIV-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)/C(=C/C3=C(C=CC(=C3)F)F)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=CC3=C(C=CC(=C3)F)F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.